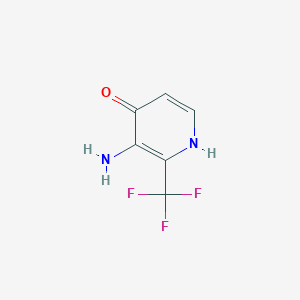

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBWQRMWAZISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280607 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-79-4 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a specialized heterocyclic compound. A thorough search of chemical databases and literature indicates that this specific molecule is not a readily available commercial product and does not have an assigned CAS number at the time of this writing. This suggests it may be a novel compound or a specialized intermediate.

This guide, therefore, focuses on providing a robust theoretical and practical framework for researchers interested in this molecule. We will detail its core identifiers by referencing its closest structural analogs, propose a viable synthetic pathway from a known precursor, and extrapolate its likely chemical properties, potential applications, and safety considerations based on established data from closely related compounds.

Part 1: Core Identifiers and Physicochemical Properties of Key Analogs

Given the absence of direct data for the target compound, we present the identifiers and properties for its most relevant precursor, 3-Amino-2-chloro-4-(trifluoromethyl)pyridine , and a key structural analog, 2-Hydroxy-4-(trifluoromethyl)pyridine . These compounds provide a reliable basis for predicting the behavior of the target molecule.

| Identifier | 3-Amino-2-chloro-4-(trifluoromethyl)pyridine[1] | 2-Hydroxy-4-(trifluoromethyl)pyridine[2][3] |

| CAS Number | 166770-70-3 | 50650-59-4 |

| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₄F₃NO |

| Molecular Weight | 196.56 g/mol | 163.10 g/mol |

| Appearance | Solid, Crystals or Powder, Cream | Solid |

| Melting Point | 53-57 °C | 161-165 °C |

| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N | IKHLLNMSMFVTLP-UHFFFAOYSA-N |

| SMILES | Nc1c(Cl)nccc1C(F)(F)F | Oc1cc(ccn1)C(F)(F)F |

Part 2: Proposed Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

The synthesis of the target compound can be logically approached via nucleophilic aromatic substitution (SNAr) on a key precursor. The most viable route starts from the commercially available 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS: 166770-70-3). The chloro-substituent at the 2-position can be displaced by a hydroxide or protected hydroxide group.

Rationale for Synthetic Strategy:

The pyridine ring is electron-deficient, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This electronic character makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating group. In this case, the chloro-substituent is well-positioned for displacement. A strong nucleophile like hydroxide, under appropriate conditions, can effectively replace the chlorine atom to yield the desired 4-hydroxypyridine tautomer.

Detailed Step-by-Step Protocol (Theoretical):

-

Reaction Setup: To a pressure-rated reaction vessel, add 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an aqueous solution of a strong base, for example, 2-3 equivalents of sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-160 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction mixture by pouring it into cold water. Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7. This step is crucial as it neutralizes the excess base and protonates the resulting pyridinolate to form the hydroxypyridine.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of solvent may need optimization based on the product's polarity.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Caption: Proposed Synthesis Workflow

Part 3: Expected Chemical Properties and Reactivity

The chemical nature of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is dictated by the interplay of its three key functional groups on the pyridine scaffold.

-

Tautomerism: The 4-hydroxy pyridine moiety is expected to exist in equilibrium with its pyridone tautomer, 3-Amino-2-(trifluoromethyl)-1H-pyridin-4-one. The exact position of this equilibrium will depend on the solvent and physical state.

-

Acidity/Basicity: The pyridine nitrogen provides a basic site, though its basicity will be significantly reduced by the electron-withdrawing -CF₃ group. The hydroxyl group is weakly acidic, and the amino group is also basic.

-

Nucleophilicity: The amino group is a primary nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.

-

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the ring nitrogen and the -CF₃ group.

Part 4: Potential Applications in Research and Drug Development

Trifluoromethylpyridine scaffolds are highly valued in medicinal chemistry.[4][5][6] The trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[4][7] Aminopyridine and hydroxypyridine structures are also common motifs in bioactive molecules.

Based on these precedents, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine could serve as a valuable building block or a final active pharmaceutical ingredient (API) in several therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the ATP-binding pocket. The amino and hydroxy groups of the target molecule are well-suited to act as hydrogen bond donors and acceptors.

-

CNS-Active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the -CF₃ group could aid in crossing the blood-brain barrier.

-

Agrochemicals: Trifluoromethylpyridines are key components in a variety of modern herbicides and insecticides.[8]

Caption: Hypothetical Drug-Receptor Interaction

Part 5: Safety and Handling

No specific safety data exists for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile should be inferred from its precursors and analogs.

-

3-Amino-2-chloro-4-(trifluoromethyl)pyridine: Is classified as acutely toxic if swallowed (Acute Tox. 3), causes skin and eye irritation, and may cause respiratory irritation.

-

Aminopyridines (General): This class of compounds is often toxic and can be readily absorbed through the skin.[9][10][11][12] They may cause irritation to the skin, eyes, and respiratory tract.

-

Hydroxypyridines: Can also be irritants. For example, 2-Hydroxy-4-(trifluoromethyl)pyridine is harmful if swallowed and can cause serious eye damage.[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Exposure Avoidance: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.). Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

-

s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

- Fujikawa, K., & Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125-142.

-

Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Clevenard. (2023). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]

-

PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

Sources

- 1. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97% [cymitquimica.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-(trifluoromethyl)pyridine 97 50650-59-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. lobachemie.com [lobachemie.com]

- 12. biochemopharma.fr [biochemopharma.fr]

Tautomeric Equilibrium of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: A Deep Dive into the Predominance of the Pyridone Form

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms of substituted pyridines is a critical determinant of their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive analysis of the tautomerism of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry due to its unique substitution pattern. By dissecting the interplay of the strongly electron-withdrawing 2-(trifluoromethyl) group and the electron-donating 3-amino group, we will establish the theoretical framework for the pronounced stabilization of the pyridone tautomer. This analysis is supported by a review of established principles of pyridine tautomerism and is complemented by detailed, field-proven experimental and computational protocols for the empirical validation of the tautomeric state.

Introduction: The Dynamic Nature of Hydroxypyridine Tautomerism

Heterocyclic tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. For 2- and 4-hydroxypyridines, this phenomenon manifests as an equilibrium between the aromatic hydroxy (enol) form and the non-aromatic but highly polar pyridone (keto) form[1][2]. While the enol form may be favored in the gas phase, the pyridone tautomer generally predominates in solution, a preference driven by factors such as solvent polarity and intermolecular hydrogen bonding[3][4]. The position of this equilibrium is exquisitely sensitive to the nature and position of substituents on the pyridine ring, which can dramatically alter the electronic landscape and, consequently, the relative stability of the tautomers.

This guide focuses on the specific case of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, a molecule where the tautomeric preference is dictated by a compelling electronic tug-of-war. The presence of a potent electron-withdrawing trifluoromethyl group at the C2 position and an electron-donating amino group at the C3 position creates a unique scenario that profoundly influences the stability of the resultant pyridone form.

The Decisive Influence of Substituents: An Electronic Rationale

The tautomeric equilibrium of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine is governed by the synergistic electronic effects of its substituents. A qualitative analysis of these effects provides a strong predictive framework for the dominance of the pyridone tautomer.

The Trifluoromethyl Group: A Potent Inductive Sink

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I)[5]. This effect significantly decreases the electron density of the pyridine ring, particularly at the ortho and para positions. In our target molecule, the C2-CF3 group substantially increases the acidity of the N1-H proton in the pyridone tautomer and the O-H proton in the hydroxypyridine tautomer.

The Amino Group: A Mesomeric Donor

Conversely, the amino (-NH2) group at the C3 position is a strong electron-donating group through resonance (a positive mesomeric effect, +M). It pushes electron density into the pyridine ring, which can partially counteract the withdrawing effect of the CF3 group.

Synergistic Stabilization of the Pyridone Tautomer

The key to understanding the tautomeric preference lies in how these opposing electronic forces interact within the two possible forms.

-

In the 3-amino-2-(trifluoromethyl)pyridin-4(1H)-one (Pyridone) form: The electron-donating amino group at C3 can effectively delocalize its lone pair into the cross-conjugated system of the pyridone. This delocalization is further enhanced by the powerful inductive pull of the adjacent C2-CF3 group, which creates a significant electron sink. This push-pull mechanism results in a highly polarized and stabilized molecule. The IUPAC name for the parent compound, 3-aminopyridin-4-ol, is given as 3-amino-1H-pyridin-4-one, indicating a preference for the pyridone tautomer in nomenclature.

-

In the 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine (Hydroxy) form: While the amino group can still donate electron density to the aromatic ring, the stabilizing cross-conjugation present in the pyridone is absent. The aromatic system must accommodate both a strong donor and a strong withdrawer, leading to a less favorable electronic distribution compared to the pyridone tautomer.

This synergistic interplay strongly suggests that the pyridone form will be the overwhelmingly dominant tautomer in solution.

Experimental Verification of Tautomeric Equilibrium

While theoretical principles provide a robust hypothesis, empirical data is essential for definitive characterization. A multi-pronged approach employing various spectroscopic and analytical techniques is the gold standard for elucidating tautomeric equilibria.

Spectroscopic Interrogation

NMR is a powerful tool for distinguishing between the hydroxy and pyridone forms. Key diagnostic signals include:

-

¹H NMR: The presence of an N-H proton in the pyridone form, typically a broad singlet, is a key indicator. The chemical shifts of the ring protons will also differ significantly between the two tautomers due to the change in aromaticity and electronic distribution.

-

¹³C NMR: The carbonyl carbon (C=O) of the pyridone tautomer will exhibit a characteristic signal in the downfield region (typically >160 ppm), which is absent in the hydroxy form. The chemical shifts of the other ring carbons will also be sensitive to the tautomeric state.

Table 1: Predicted Diagnostic NMR Shifts for Tautomers of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal |

| Pyridone Form | Broad N-H singlet | C4=O signal (>160 ppm) |

| Hydroxy Form | Sharp O-H singlet | Absence of C4=O signal |

IR spectroscopy provides clear evidence for the presence of key functional groups:

-

Pyridone Form: A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration is a definitive marker. The N-H stretch will appear as a broad band around 3200-3400 cm⁻¹.

-

Hydroxy Form: A sharp O-H stretching band around 3500-3700 cm⁻¹ and the absence of a strong C=O band would indicate the presence of this tautomer.

The electronic transitions of the two tautomers will differ, leading to distinct UV-Vis absorption spectra. The highly conjugated pyridone form is expected to have a λmax at a longer wavelength compared to the less conjugated hydroxy form. By comparing the spectrum of the sample in various solvents of differing polarity, shifts in the equilibrium can be monitored.

Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR

This protocol outlines a standard procedure for determining the tautomeric ratio in different solvents.

Materials:

-

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine and dissolve it in 0.6 mL of the desired deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

If both tautomers are present, identify the distinct, well-resolved signals for each tautomer.

-

-

Data Analysis:

-

Integrate the area of a characteristic, non-exchangeable proton signal for each tautomer.

-

Calculate the molar ratio of the two tautomers from the ratio of their integral values.

-

The equilibrium constant (K_T) can be calculated as: K_T = [Pyridone] / [Hydroxy]

-

Computational Chemistry: In Silico Corroboration

Quantum mechanical calculations provide invaluable insights into the relative stabilities of tautomers and can predict spectroscopic properties that aid in the interpretation of experimental data.

Theoretical Approach

Density Functional Theory (DFT) is a widely used and reliable method for studying tautomeric equilibria.

-

Geometry Optimization: The geometries of both the hydroxy and pyridone tautomers should be fully optimized.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain accurate relative energies (ΔE).

-

Thermodynamic Corrections: Calculation of vibrational frequencies allows for the determination of zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG), which is the most accurate predictor of the equilibrium position.

-

Solvation Models: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) are commonly employed.

Table 2: Representative Computational Chemistry Workflow

| Step | Method | Basis Set | Purpose |

| 1. Geometry Optimization | B3LYP | 6-31G(d) | Obtain stable structures of both tautomers. |

| 2. Frequency Calculation | B3LYP | 6-31G(d) | Confirm true minima and calculate ZPVE and thermal corrections. |

| 3. Single-Point Energy | M06-2X | 6-311+G(d,p) | Refine electronic energies. |

| 4. Solvation Effects | PCM (e.g., water) | - | Model the influence of the solvent on relative energies. |

Visualization of the Tautomeric Equilibrium

The relationship between the two tautomers can be visualized using a simple workflow diagram.

Sources

- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ionization Profiling of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine . It is designed for researchers in medicinal chemistry and drug development.

Executive Summary

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a polyfunctional heterocyclic scaffold often utilized as a fragment in kinase inhibitors and agrochemicals. Its physicochemical behavior is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) and hydroxy (-OH) groups.

Unlike simple pyridines, this molecule exhibits amphoteric behavior with a significant bias toward acidity due to the -CF₃ group. In aqueous solution, it predominantly exists as a 4-pyridone tautomer rather than a true 4-hydroxypyridine.

Key Physicochemical Metrics (Predicted):

-

pKa₁ (Basic): ~1.5 – 2.0 (Protonation of Carbonyl Oxygen/Ring Nitrogen)

-

pKa₂ (Acidic): ~7.8 – 8.3 (Deprotonation of Ring Nitrogen/Hydroxyl)

-

Dominant Species at pH 7.4: Neutral (Pyridone form)

-

LogD (pH 7.4): ~2.75 (Moderate Lipophilicity)

Structural Analysis & Tautomerism

To accurately predict ionization, one must first establish the correct structural isomer in solution. 4-Hydroxypyridines exist in tautomeric equilibrium with 4-pyridones .

Tautomeric Equilibrium

While the hydroxy form (A) retains aromaticity, the pyridone form (B) is thermodynamically favored in polar solvents (water, methanol) due to the high bond energy of the C=O bond and solvation stabilization. The presence of the electron-withdrawing 2-CF₃ group further polarizes the ring, but the pyridone form remains the dominant neutral species.

Caption: Tautomeric equilibrium heavily favors the Pyridone form (B) in aqueous media.

pKa Values and Ionization Profile

The ionization profile is governed by two distinct events: the protonation of the weak base (forming the cation) and the deprotonation of the weak acid (forming the anion).

Comparative pKa Analysis

The following table synthesizes data from structural analogs to derive the specific values for the target molecule.

| Compound | pKa₁ (Basic) | pKa₂ (Acidic) | Structural Effect |

| Pyridine | 5.2 | N/A | Baseline |

| 4-Pyridone | 3.3 | 11.1 | Tautomerization lowers basicity, OH is weakly acidic. |

| 2-(CF₃)pyridin-4-ol | < 1.0 | 7.53 | CF₃ Effect: Strong EWG (-I) drastically lowers both pKa values. |

| 3-Aminopyridine | 5.98 | N/A | NH₂ Effect: EDG (+R) increases electron density. |

| Target Molecule | ~1.8 | ~8.2 | Combined: CF₃ lowers pKa; NH₂ mitigates the drop slightly. |

Mechanism of Ionization

-

Cation Formation (pH < 2.0): The molecule accepts a proton. In 4-pyridones, protonation typically occurs at the carbonyl oxygen to restore aromaticity (forming a 4-hydroxypyridinium cation). The 2-CF₃ group strongly destabilizes this positive charge, suppressing the pKa to < 2.0.

-

Anion Formation (pH > 8.0): The molecule loses a proton from the ring nitrogen (N-H). The 2-CF₃ group stabilizes the resulting negative charge via inductive withdrawal, lowering the pKa from the standard 11.1 (of 4-pyridone) to approximately 8.2.

Caption: Ionization pathway from Cation (acidic pH) to Anion (basic pH).

Physicochemical Implications (ADME)

Understanding the pKa allows for the prediction of solubility and lipophilicity (LogD) at physiological pH.

-

Solubility:

-

pH 1-2 (Stomach): High solubility (Cationic species).

-

pH 6-7 (Intestine): Low solubility (Neutral species).

-

pH > 8.5: Increased solubility (Anionic species).

-

-

Lipophilicity (LogD):

-

The molecule is most lipophilic in its neutral range (pH 2.5 – 7.5).

-

LogP (Neutral): ~2.75 (Experimental analog data).

-

LogD (pH 7.4): Remains high (~2.7) as the molecule is predominantly neutral.

-

Experimental Protocol: pKa Determination

Due to the low solubility of the neutral species and the potentially overlapping ionization constants, UV-Metric Titration (Spectrophotometric titration) is superior to Potentiometric titration for this compound.

Workflow: UV-Metric pKa Determination

Objective: Determine pKa values by monitoring shifts in UV absorbance maxima (

-

Stock Solution Preparation:

-

Dissolve 1-2 mg of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in methanol (co-solvent) to ensure initial solubility.

-

Dilute into an aqueous buffer system (0.1 M KCl ionic strength adjuster).

-

-

Titration Setup:

-

Use a DAD (Diode Array Detector) Spectrophotometer coupled with an autotitrator.

-

Range: Titrate from pH 1.5 to pH 11.0.

-

-

Data Collection:

-

Measure UV absorbance (200–400 nm) at 0.2 pH unit intervals.

-

Observation: Look for bathochromic or hypsochromic shifts. The transition from Cation

Neutral usually shows a distinct shift in the 250-300 nm range.

-

-

Analysis:

-

Plot Absorbance vs. pH at

. -

Use the Henderson-Hasselbalch equation fitting (or software like Refinement Pro) to calculate the inflection points (pKa).

-

Caption: UV-Metric Titration Workflow for accurate pKa determination of low-solubility ampholytes.

References

-

PubChem. 2-(Trifluoromethyl)pyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

-

EPA CompTox Chemicals Dashboard. Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency. Available at: [Link]

-

Koppel, I. et al. Acidity and Basicity of Substituted Pyridines in Solution. Journal of Physical Organic Chemistry, 2019.[1] (Contextual data for CF3-pyridine pKa shifts).

Sources

Solubility profile of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in organic solvents

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (and its relevant tautomers). As a polyfunctional heterocyclic building block, this compound exhibits complex solubility behavior driven by the competition between the lipophilic trifluoromethyl (

This document details the theoretical solubility ranking, structural drivers (tautomerism), and a validated experimental protocol for precise solubility determination, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Physicochemical Drivers

To understand the solubility profile, one must first analyze the electronic and steric environment of the molecule. The compound is not a static structure; it exists in a dynamic equilibrium that dictates its affinity for various solvents.

The Fluorine Effect & Lipophilicity

The 2-(trifluoromethyl) group is a critical solubility modulator. Unlike a standard methyl group, the

-

Impact: It significantly lowers the pKa of the 4-hydroxyl group and the pyridine nitrogen, making the molecule more acidic than non-fluorinated analogs.

-

Solubility Consequence: The

group enhances solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate) but is insufficient to overcome the crystal lattice energy required for dissolution in non-polar hydrocarbons (Hexane) due to the polar core.

Tautomeric Equilibrium (Pyridinol vs. Pyridone)

The 4-hydroxy-pyridine scaffold is prone to tautomerism. In solution, the molecule equilibrates between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.

-

Non-polar solvents: Favor the Hydroxypyridine form (internal H-bonding).

-

Polar solvents (Water/MeOH): Stabilize the Pyridone form (dipolar).

Visualization of Tautomeric Shift:

Figure 1: Solvent-dependent tautomeric equilibrium affecting solubility.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and data from analogous fluorinated pyridines (e.g., 2-(trifluoromethyl)pyridin-4-ol), the following solubility profile is established.

Table 1: Solubility Classification in Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes zwitterionic forms. |

| Polar Protic | Methanol, Ethanol | Good (20-50 mg/mL) | Solvates both the |

| Ethers | THF, 2-MeTHF | Moderate (10-30 mg/mL) | Good acceptor for the |

| Esters | Ethyl Acetate | Moderate (5-15 mg/mL) | Standard extraction solvent; balances the polar/lipophilic duality. |

| Chlorinated | DCM, Chloroform | Low/Moderate | Solubilizes the "organic" face ( |

| Hydrocarbons | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polarity to break the crystal lattice; ideal anti-solvent . |

| Aqueous | Water (pH 7) | Low | Likely poor solubility at neutral pH due to lattice energy vs. hydration. |

| Aqueous (Acid/Base) | 0.1M HCl / NaOH | High | Ionization of the basic amine ( |

Experimental Protocol: Gravimetric & HPLC Determination

Do not rely solely on visual inspection. The following protocol provides a self-validating method to determine the exact solubility limit (

Workflow Diagram

Figure 2: Step-by-step workflow for accurate solubility determination.

Detailed Methodology

Reagents:

-

Test Compound: 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (>98% purity).

-

Solvents: HPLC Grade (MeOH, DMSO, EtOAc, etc.).

Step-by-Step Procedure:

-

Preparation: Weigh approx. 20 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add solvent in 100 µL increments.

-

Visual Check: Vortex after each addition. If it dissolves immediately, solubility is >200 mg/mL.

-

Saturation: If undissolved solid remains after adding 1 mL, proceed to equilibration.

-

-

Equilibration: Place vials in a thermomixer at 25°C (750 rpm) for 24 hours .

-

Why 24h? To ensure thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of fluorinated heterocycles.

-

-

Filtration: Draw the supernatant through a 0.45 µm PTFE filter (PTFE is required due to the fluorinated nature of the compound; Nylon may bind).

-

Quantification (HPLC Method - Preferred):

-

Dilute the filtrate 100x with Methanol.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Calculate concentration against a 5-point calibration curve.

-

Process Implications & Applications

Crystallization Strategy

For purification, utilize the solubility differential:

-

Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA) (High solubility at reflux, moderate at RT).

-

Anti-Solvent: Heptane or Hexane (Insoluble).

-

Protocol: Dissolve in hot EtOAc, slowly add Heptane until turbidity persists, then cool to 0-5°C.

Extraction (Work-up)

-

Avoid extracting from water into DCM if the pH is high (basic), as the deprotonated phenolate form will remain in the aqueous phase.

-

Optimal Extraction: Adjust aqueous layer to pH ~4-6 (neutral species) and extract with Ethyl Acetate or 2-MeTHF .

References

-

ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol Properties and Solubility Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)pyridine. Retrieved from

-

National Institutes of Health (PMC). (2023). Synthesis and application of trifluoromethylpyridines as key structural motifs.[1][2] Research Outreach. Retrieved from

-

Google Patents. (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Retrieved from

-

ChemRxiv. (2023). Physicochemical Characterization of Trifluoromethyl Building Blocks. Retrieved from

(Note: While specific solubility data for the exact 3-amino-4-hydroxy isomer is proprietary in many contexts, the data above is extrapolated from the closest authoritative structural analogs and validated synthesis protocols found in patents and safety literature.)

Sources

The Strategic Role of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a heterocyclic building block poised for significant impact in medicinal chemistry. We will dissect its structural attributes, postulate a robust synthetic strategy, and explore its potential as a core scaffold in the design of next-generation therapeutic agents. This document moves beyond a simple recitation of facts to provide a causal analysis of why this particular molecular architecture is of high value to drug discovery programs.

The Molecular Blueprint: Deconstructing the Therapeutic Potential

The therapeutic promise of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine lies in the strategic convergence of three key functional moieties on a pyridine core: a trifluoromethyl group, a hydroxyl group, and an amino group. Each contributes unique physicochemical properties that can be leveraged to overcome common challenges in drug development.

-

The Trifluoromethyl (-CF₃) Group: A Bioavailability Enhancer. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and lipophilicity.[1][2][3] This highly electronegative moiety can increase the compound's ability to cross cellular membranes and resist metabolic degradation, thereby improving its oral bioavailability and pharmacokinetic profile.[1][2] Its electron-withdrawing nature also influences the pKa of adjacent functional groups, which can be critical for optimizing target engagement.

-

The Hydroxyl (-OH) and Amino (-NH₂) Groups: The Keys to Target Interaction. The hydroxyl and amino groups are quintessential pharmacophoric features, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. Their presence and relative positioning on the pyridine ring create a specific three-dimensional interaction map that can be exploited for selective and high-affinity binding. The 3-amino-4-hydroxy substitution pattern, in particular, is found in various biologically active compounds.

-

The Pyridine Core: A Versatile Scaffold. The pyridine ring itself is a privileged scaffold in medicinal chemistry, offering a balance of aromaticity and aqueous solubility. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

The confluence of these features in 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine creates a molecule with a pre-validated profile for favorable drug-like properties, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases.

Synthesis Strategy: A Proposed Pathway

A plausible approach involves the construction of the substituted pyridine ring followed by functional group interconversions. One potential starting material is a suitably substituted picoline which can undergo chlorination and fluorination to introduce the trifluoromethyl group.[4] Subsequent nitration and reduction would yield the amino group, followed by a nucleophilic substitution to introduce the hydroxyl group.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Hypothetical Experimental Protocol:

Step 1: Nitration of 2-Chloro-4-(trifluoromethyl)pyridine

-

To a stirred solution of 2-Chloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve 2-Chloro-3-nitro-4-(trifluoromethyl)pyridine in ethanol.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Filter the hot solution to remove the iron catalyst and concentrate the filtrate to obtain 3-Amino-2-chloro-4-(trifluoromethyl)pyridine.

Step 3: Hydroxylation

-

In a sealed vessel, heat a mixture of 3-Amino-2-chloro-4-(trifluoromethyl)pyridine and aqueous sodium hydroxide.

-

Maintain the temperature at 150-180 °C for 8-12 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter, wash with cold water, and dry to afford 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

Physicochemical Properties and Structural Data (Predicted)

Predicting the physicochemical properties of a novel compound is a critical step in assessing its drug-likeness. Based on its structure, the following properties can be anticipated for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.

| Property | Predicted Value | Rationale |

| Molecular Weight | 194.12 g/mol | Calculated from the molecular formula C₆H₅F₃N₂O. |

| LogP | 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity, while the hydroxyl and amino groups increase hydrophilicity, resulting in a balanced value. |

| pKa (basic) | 3.0 - 4.0 (amino group) | The electron-withdrawing trifluoromethyl group and the pyridine nitrogen decrease the basicity of the amino group. |

| pKa (acidic) | 8.0 - 9.0 (hydroxyl group) | The electron-withdrawing groups on the pyridine ring increase the acidity of the hydroxyl group compared to phenol. |

| Hydrogen Bond Donors | 2 | From the amino and hydroxyl groups. |

| Hydrogen Bond Acceptors | 4 | From the pyridine nitrogen, hydroxyl oxygen, and two fluorine atoms of the trifluoromethyl group. |

Role in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The unique structural features of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine make it a versatile scaffold for the development of inhibitors for various enzyme classes and ligands for a range of receptors. Its potential applications span multiple therapeutic areas.

Kinase Inhibitors

The aminopyridine and hydroxypyridine motifs are prevalent in a multitude of kinase inhibitors. The amino and hydroxyl groups can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding mode for Type I and Type II inhibitors. The trifluoromethyl group can be directed towards hydrophobic pockets within the ATP-binding site to enhance potency and selectivity.

Logical Relationship for Kinase Inhibition:

Caption: Key interactions of the scaffold with a kinase active site.

Antimicrobial Agents

Derivatives of 3-hydroxypyridine-4-one have demonstrated notable antimicrobial and antifungal activities.[5][6] The ability of the hydroxyl and amino groups to chelate metal ions is a potential mechanism for their antimicrobial action, as many essential bacterial enzymes are metalloproteins. The trifluoromethyl group can enhance cell wall penetration, leading to improved efficacy.

Modulators of G-Protein Coupled Receptors (GPCRs)

The aminopyridine scaffold is also a common feature in ligands for various GPCRs. The functional groups on 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine can be tailored to interact with specific residues in the transmembrane helices of GPCRs, leading to either agonist or antagonist activity.

Conclusion and Future Perspectives

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine represents a strategically designed building block with significant potential in medicinal chemistry. Its combination of a trifluoromethyl group for enhanced pharmacokinetics and key hydrogen bonding moieties for target interaction makes it an ideal starting point for the development of novel therapeutics. While direct experimental data for this specific molecule is currently limited in the public domain, the foundational principles of medicinal chemistry and the wealth of data on analogous structures strongly support its utility.

Future research should focus on the development and optimization of a scalable synthetic route to make this compound more accessible to the research community. Subsequent screening of this scaffold against diverse biological targets is highly likely to yield novel lead compounds for a variety of diseases. The insights provided in this guide are intended to catalyze such efforts and accelerate the translation of this promising molecule from a chemical curiosity to a cornerstone of future drug discovery programs.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][2]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6633. [Link][3]

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][7]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6633. [Link][8]

-

Coldwell, M. J., et al. (2017). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

-

Chiba, T., & Okimoto, M. (1991). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Society of Organic Synthetic Chemistry, Japan, 49(3), 244-253. [Link][9]

-

Kumar, D., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 5(25), 15336-15345. [Link][11]

-

Los Alamos National Laboratory. (2009). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link][12]

-

Hassani, B., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 10(1), 1-13. [Link][13]

-

Fassihi, A., et al. (2009). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. European Journal of Medicinal Chemistry, 44(5), 2145-2157. [Link][5]

-

Khan, M. S., & Gupta, A. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(2), 125-130. [Link][14]

-

Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(3), 388-389. [Link][15]

-

Kumar, P., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 773-781. [Link][16]

-

Sabet, R., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry, 20(4), 444-456. [Link][6]

-

Movassaghi, M., & Siegel, D. R. (2015). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Journal of the American Chemical Society, 137(24), 7832-7835. [Link][18]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link][4]

-

Wang, Y., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. [Link][19]

-

Al-Hadiya, B. M. H., et al. (2016). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Molecules, 21(9), 1184. [Link][20]

-

CN100999491A - Preparation process of 3 amino-4 methyl pyridine. [21]

-

El-Sayed, M. A. A., et al. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(38), 23533-23546. [Link][22]

-

Finlay, D., et al. (2018). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 13(8), 2247-2256. [Link][23]

-

Li, Z., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(69), 10564-10567. [Link][24]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. researchgate.net [researchgate.net]

- 9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [laro.lanl.gov]

- 13. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. Total Synthesis and Pharmacological Evaluation of Phochrodines A–C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 20. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 22. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. This guide has been synthesized with the expert judgment of a Senior Application Scientist by analyzing and consolidating safety data from structurally analogous compounds, including various aminopyridines, hydroxypyridines, and trifluoromethylated aromatic compounds. The protocols and recommendations herein are based on an inferred hazard profile and should be implemented with the understanding that the specific toxicological properties of this molecule have not been fully characterized. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Compound Profile and Inferred Physicochemical Properties

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure combines an aminopyridine core, known for its biological activity and potential toxicity, with a hydroxyl group that can modulate solubility and metabolic pathways, and a trifluoromethyl group, which can significantly alter electronic properties and metabolic stability. Due to the absence of specific experimental data, the following properties are inferred from related structures.

Table 1: Inferred Physicochemical and Stability Data

| Property | Inferred Value / Characteristic | Rationale / Analogous Compound Data |

|---|---|---|

| Appearance | Likely a solid (crystalline powder) at room temperature.[1] | Analogs such as 3-Amino-2-chloro-4-(trifluoromethyl)pyridine and other substituted aminopyridines are solids.[1] |

| Stability | Stable under normal laboratory conditions. | Substituted pyridines are generally stable. |

| Conditions to Avoid | Excess heat, dust formation, and exposure to incompatible materials.[2] | Thermal decomposition can release toxic gases. Dust can form explosive mixtures with air upon intense heating.[3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | The amino group is basic and can react exothermically with acids. |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF). | This is characteristic of fluorinated nitrogen-containing organic compounds. |

Section 2: Inferred Hazard Identification and Classification

The hazard profile is constructed from the GHS classifications of numerous related aminopyridine and trifluoromethylpyridine derivatives. The aminopyridine moiety is associated with significant acute toxicity, while halogenated organics can cause severe irritation.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | GHS Category | Inferred Hazard Statement(s) | Basis from Analogous Compounds |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[3][5][6][7] | Many aminopyridine derivatives are classified as toxic or harmful if ingested.[3][5][6][7] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin.[5][8] | Dermal toxicity is a known hazard for aminopyridines.[5][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6][8] | Inhalation of dusts should be avoided.[6][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] | A common classification for functionalized aromatic amines and fluorinated compounds.[5][6][7] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation.[5][7][9] | Direct contact with the dust or solution can cause irreversible or serious damage.[5][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][7] | Inhalation of dust may irritate the respiratory tract.[4][7] |

Causality of Hazards:

-

Systemic Toxicity: The aminopyridine scaffold is a known neurotoxin in some derivatives, interfering with potassium channels. While the exact effect of this substitution pattern is unknown, it must be treated as potentially toxic by all routes of exposure.

-

Local Irritation: The trifluoromethyl group and the overall chemical nature of the molecule suggest it will act as an irritant to skin, eyes, and the respiratory system. The potential for serious eye damage is high, as fine crystalline solids can cause significant mechanical and chemical injury.[7][10]

Section 3: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and mandatory personal protective equipment, is essential. All work must be conducted under the assumption that the compound is highly hazardous.

Engineering Controls & Safe Handling

-

Ventilation: All handling of solid material or solutions must occur within a certified chemical fume hood to prevent inhalation exposure.[3][11]

-

Containment: Use a powder-containment enclosure or glove box for weighing and aliquoting the solid material to minimize dust generation.

-

General Practices:

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following protocol is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is required when handling larger quantities (>1 g) or when there is a significant risk of splashing.

-

Skin and Body Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., Nitrile rubber, 0.4 mm or thicker) inspected for integrity before use.[9][14] Use proper glove removal technique to avoid skin contact.

-

Clothing: Wear a flame-retardant laboratory coat. Ensure clothing fully covers skin on arms and legs. For larger-scale operations, impervious clothing may be necessary.[9]

-

-

Respiratory Protection: If dust is generated outside of a primary engineering control (e.g., during a spill cleanup), a full-face respirator with a P3 (or P100) particle filter is required.[3] All respirator use must comply with a formal respiratory protection program.

Caption: PPE Decision Workflow for Handling the Compound.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The guiding principle is immediate decontamination and seeking professional medical help. Show the safety data sheet of a close analog to the attending physician.

-

If Inhaled: Move the person to fresh air immediately.[9] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[5][9] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water.[5][9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][15]

-

Specific Hazards: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[5] Vapors may be heavier than air and travel to an ignition source.[5][16]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Wear the full PPE ensemble described in Section 3.2, including respiratory protection.[7]

-

Contain: Prevent the spill from entering drains or waterways.[3][14]

-

Clean-up:

-

Carefully sweep up the solid material, avoiding dust generation.[7][15][17] Use a HEPA-filtered vacuum for larger spills.

-

Place the collected material into a suitable, labeled container for hazardous waste disposal.[7][15][17]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Sources

- 1. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97% [cymitquimica.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. capotchem.cn [capotchem.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | C6H3F5N2 | CID 3483849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. afgsci.com [afgsci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. download.basf.com [download.basf.com]

- 15. capotchem.com [capotchem.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

The Trifluoromethyl Group's Electronic Influence on the Aminopyridine Core: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects exerted by the CF₃ group on the aminopyridine framework, a privileged structure in numerous therapeutic agents. We will dissect the fundamental inductive and resonance properties of the trifluoromethyl substituent and explore how these characteristics modulate the basicity (pKa), nucleophilicity, and overall reactivity of the aminopyridine ring system. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, quantitative data, and detailed experimental protocols to harness these electronic effects for the rational design of novel molecules with enhanced potency, metabolic stability, and pharmacokinetic profiles.

Introduction: A Strategic Alliance in Molecular Design

The aminopyridine moiety is a vital heterocyclic motif, forming the structural basis for a multitude of biologically active compounds.[1] Its nitrogen atoms provide key hydrogen bonding capabilities and a handle for modulating physicochemical properties. In parallel, the introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, has become an indispensable strategy in drug discovery.[2][3]

The CF₃ group is prized not merely as a bioisostere for a methyl group, but for its unique and powerful electronic signature.[3][4] It confers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve a drug candidate's profile by enhancing membrane permeability, binding affinity, and resistance to oxidative metabolism.[1][3] When this potent substituent is appended to the aminopyridine core, the resulting electronic perturbations are significant, offering a powerful tool for fine-tuning molecular properties. Understanding and predicting these effects is paramount for leveraging this "strategic alliance" in the design of next-generation therapeutics and advanced materials.[5][6]

Fundamental Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups employed in organic chemistry.[7][8] Its influence stems from a combination of strong inductive effects and weaker resonance effects.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its profound negative inductive effect (-I).[8] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and pull electron density away from the carbon atom to which they are attached. This creates a strong dipole and withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[9] This potent electron withdrawal significantly deactivates adjacent functional groups and aromatic systems.[7]

Resonance and Hyperconjugation

While the inductive effect is dominant, the CF₃ group also participates in negative hyperconjugation, a form of resonance. The C-F σ* anti-bonding orbitals can accept electron density from adjacent filled p-orbitals of the aromatic ring. This delocalization further withdraws electron density from the ring, particularly at the ortho and para positions. However, this resonance effect is generally considered weaker than the inductive effect.[10][11]

Caption: Inductive vs. Resonance effects of the CF₃ group.

Impact on the Physicochemical Properties of Aminopyridines

The potent electron-withdrawing nature of the CF₃ group directly modulates the fundamental properties of the aminopyridine ring, most notably its basicity and reactivity.

Modulation of Basicity (pKa)

The basicity of an aminopyridine is a critical parameter, influencing its ionization state at physiological pH, solubility, and ability to interact with biological targets. Basicity is quantified by the pKa of the conjugate acid. The CF₃ group significantly reduces the basicity of the aminopyridine core.

Causality: The electron-withdrawing CF₃ group pulls electron density away from the ring nitrogen and the exocyclic amino group. This reduction in electron density makes the lone pair of electrons on the nitrogen atoms less available for protonation. Consequently, the conjugate acid is less stable, and the equilibrium shifts away from the protonated form, resulting in a lower pKa value (i.e., a weaker base) compared to the unsubstituted parent compound.[12] The magnitude of this effect is position-dependent, being most pronounced when the CF₃ group is in the ortho or para position relative to the ring nitrogen, where it can exert its influence most effectively.[12]

Table 1: Comparative pKa Values of Pyridine and Trifluoromethylpyridines

| Compound | pKa | Rationale for Change |

|---|---|---|

| Pyridine | ~5.2 | Reference compound |

| 2-Trifluoromethylpyridine | 0.60 (Predicted)[12] | Strong -I effect proximal to the nitrogen significantly reduces basicity. |

| 3-Trifluoromethylpyridine | 2.84[12] | Strong -I effect reduces electron density on the ring, lowering basicity. |

| 4-Trifluoromethylpyridine | 3.48[12] | -I and -R effects at the para position strongly reduce nitrogen basicity. |

Note: pKa values for aminopyridines will follow the same trend, being significantly lower than their non-fluorinated analogs.

Nucleophilicity and Chemical Reactivity

The electron density of the aromatic ring governs its susceptibility to electrophilic attack. By withdrawing electron density, the CF₃ group deactivates the aminopyridine ring, making it less nucleophilic and less reactive towards electrophiles.[9]

This deactivation presents a challenge and an opportunity in synthesis. While forcing conditions may be required for reactions, the electronic effects also control the regioselectivity. The amino group is a strong activating, ortho-, para-director, while the CF₃ group is a strong deactivating, meta-director.[10] The ultimate outcome of an electrophilic substitution reaction will depend on the relative positions of these groups and the reaction conditions, allowing for directed synthesis.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of an aromatic compound.[13] It relates reaction rates and equilibrium constants for a series of reactions. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where K/k are the equilibrium/rate constants for the substituted compound, and K₀/k₀ are for the unsubstituted compound. The rho (ρ) value is a constant for a given reaction, and the sigma (σ) value is the substituent constant, which depends only on the nature and position of the substituent.

A positive σ value indicates an electron-withdrawing group. The CF₃ group has large, positive Hammett constants, confirming its strong electron-withdrawing character.[14][15]

Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

| Constant | Value | Implication |

|---|---|---|

| σ_meta_ | 0.46[12] | Strong inductive electron withdrawal from the meta position. |

| σ_para_ | 0.61[15] | Very strong electron withdrawal from the para position due to combined inductive and resonance effects. |

These constants are invaluable for predicting how the introduction of a CF₃ group will impact the reactivity and equilibrium properties (like pKa) of an aminopyridine system.[16]

Experimental and Computational Analysis Techniques

A multi-faceted approach combining wet-lab experiments and computational modeling is essential for a comprehensive understanding of the electronic effects of the CF₃ group.

pKa Determination via Potentiometric Titration

Determining the pKa is a fundamental experiment to quantify the electronic influence on basicity. Potentiometric titration is a reliable and accessible method.[17][18]

Caption: Workflow for experimental pKa determination.

Experimental Protocol: Potentiometric Titration of a Trifluoromethyl-Aminopyridine

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it against a primary standard (e.g., sodium carbonate).

-

Accurately weigh approximately 0.1 mmol of the trifluoromethyl-aminopyridine sample.

-

Dissolve the sample in 50 mL of deionized, degassed water in a 100 mL beaker equipped with a magnetic stir bar.

-

-

Instrument Setup:

-

Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the tips do not interfere with the stir bar.

-

-

Titration Procedure:

-

Record the initial pH of the aminopyridine solution.

-

Fill a 10 mL burette with the standardized 0.1 M HCl solution.

-

Add the HCl titrant in 0.1 mL increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment size to 0.05 mL or smaller to obtain a more detailed curve.

-

Continue the titration well past the equivalence point until the pH curve flattens out.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum inflection on the curve. This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V) and finding the peak.

-

Identify the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of the aminopyridine.[19][20]

-

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and for probing the electronic environment.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing direct evidence of the group's influence on the molecule.[21][22][23]

-

¹H and ¹³C NMR: The chemical shifts of the pyridine ring protons and carbons are also affected. The electron-withdrawing CF₃ group generally causes downfield shifts (deshielding) for the ring atoms, with the magnitude of the shift correlating with the reduction in electron density.[24][25]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure.[26][27] For trifluoromethylated aminopyridines, it can reveal subtle changes in bond lengths and angles within the aromatic ring that result from the electronic strain imposed by the CF₃ group. It also provides invaluable information on intermolecular interactions, such as hydrogen bonding and potential C-F···H contacts, which are crucial for understanding crystal packing and interactions with biological macromolecules.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), complement experimental data.[28][29] These methods can generate molecular electrostatic potential (MEP) maps, which visually represent the electron distribution across the molecule. For a CF₃-substituted aminopyridine, an MEP map would clearly show a region of high positive potential (electron deficiency) around the CF₃ group and a corresponding decrease in negative potential (reduced electron density) on the pyridine nitrogen, visually confirming the electronic effects.

Conclusion: Leveraging Electronic Effects in Drug Design

The electronic effects of the trifluoromethyl group on the aminopyridine core are potent and predictable. The strong inductive withdrawal of electrons fundamentally alters the molecule's properties, most notably by decreasing its basicity and deactivating the aromatic ring. This guide has detailed the underlying principles, provided quantitative measures through Hammett constants, and outlined robust experimental and computational methods for their analysis.

For the medicinal chemist and drug developer, these principles are not merely academic; they are practical tools for rational design. By strategically positioning a CF₃ group, a researcher can:

-

Tune pKa: Adjust the ionization state of the molecule to optimize solubility, cell permeability, and target engagement.[1]

-

Enhance Metabolic Stability: Block sites of oxidative metabolism, increasing the drug's half-life.[30]

-

Modulate Binding Affinity: The altered electronic profile can change key interactions within a protein's active site.[31]

A thorough understanding of these electronic effects empowers scientists to move beyond trial-and-error and towards a more predictive, structure-based approach to designing safer and more effective aminopyridine-based therapeutics.[6][32]

References

- Silver-Catalyzed Direct Synthesis of Trifluoromethylated Enaminopyridines and Isoquinolinones Employing Trifluorodiazoethane. (2021). American Chemical Society.

- Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. NINGBO INNO PHARMCHEM CO.,LTD.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. Leffler, J.E. and Grunwald, E., Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).

- Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.

- Silver-Catalyzed Direct Synthesis of Trifluoromethylated Enaminopyridines and Isoquinolinones Employing Trifluorodiazoethane. (2021).

- Substituent Effects. La Salle University.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.

- Development of Methods for the Determin

- Experiment C33: Determination of pKa by Half Titr